molecular formula C19H21NO5 B4147429 methyl N-(2-phenoxypropanoyl)tyrosinate

methyl N-(2-phenoxypropanoyl)tyrosinate

Cat. No.: B4147429
M. Wt: 343.4 g/mol
InChI Key: TXXCHGQGOCCOAT-UHFFFAOYSA-N
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Description

Methyl N-(2-phenoxypropanoyl)tyrosinate is a synthetic tyrosine derivative characterized by two key structural modifications:

  • Acylation of the amino group: The primary amine of tyrosine is substituted with a 2-phenoxypropanoyl group, introducing aromaticity and steric bulk.
  • Esterification of the carboxyl group: The carboxylic acid is converted to a methyl ester, altering solubility and stability.

This compound is hypothesized to enhance lipophilicity and resistance to enzymatic degradation compared to unmodified tyrosine, making it a candidate for pharmaceutical or biochemical applications (e.g., peptide synthesis, enzyme inhibition) .

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-(2-phenoxypropanoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(25-16-6-4-3-5-7-16)18(22)20-17(19(23)24-2)12-14-8-10-15(21)11-9-14/h3-11,13,17,21H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXCHGQGOCCOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-phenoxypropanoyl)tyrosinate typically involves the esterification of tyrosine followed by the introduction of the phenoxypropanoyl group. One common method includes the reaction of tyrosine with methanol in the presence of a strong acid catalyst to form methyl tyrosinate. This intermediate is then reacted with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-phenoxypropanoyl)tyrosinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl N-(2-phenoxypropanoyl)tyrosinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on enzyme activity and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(2-phenoxypropanoyl)tyrosinate involves its interaction with specific molecular targets. The phenoxypropanoyl group can interact with enzymes and receptors, altering their activity and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of methyl N-(2-phenoxypropanoyl)tyrosinate and analogous compounds:

Compound Name Modifications Molecular Weight (g/mol) Key Properties
Tyrosine Parent compound (para-hydroxyphenyl) 181.19 High water solubility; precursor for neurotransmitters and melanin .
Methyl (S)-tyrosinate Methyl ester ~195.21 Reduced solubility vs. tyrosine; used in peptide synthesis without racemization .
N-Acetyl-L-tyrosine Acetylated amino group 223.21 Increased lipophilicity; dietary supplement with improved metabolic stability .
3-Methyl-L-tyrosine Methyl substituent on phenyl ring 195.21 Altered hydroxyl positioning (meta) reduces biological activity vs. para .
This compound Phenoxypropanoyl acyl + methyl ester ~329.35* Enhanced aromatic interactions; potential resistance to proteolytic cleavage.

*Estimated based on structural formula.

Physicochemical Properties

  • Solubility: The methyl ester and phenoxypropanoyl group reduce water solubility compared to tyrosine but enhance lipid membrane permeability.
  • Stability : Esterification protects the carboxyl group from ionization, mitigating pH-dependent fluorescence quenching observed in tyrosine under phosphate-rich conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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